1,8-Di(phenylthio)anthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-bis(phenylsulfanyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPDCKHCGUKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065576 | |
| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13676-91-0, 106768-99-4 | |
| Record name | Solvent Yellow 163 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
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| Record name | 1,8-Di(phenylthio)anthraquinone | |
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| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
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| Record name | 1,8-bis(phenylthio)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio) | |
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Advanced Synthetic Methodologies for 1,8 Di Phenylthio Anthraquinone
Strategic Design of Precursor Molecules
The synthesis of 1,8-di(phenylthio)anthraquinone (B24719) fundamentally relies on the strategic selection and preparation of appropriate precursor molecules. The anthraquinone (B42736) core, being electron-deficient due to the two carbonyl groups, is primed for nucleophilic aromatic substitution, provided that suitable leaving groups are present at the target positions.
Historically and most straightforwardly, 1,8-dihaloanthraquinones serve as the primary precursors. Specifically, 1,8-dichloroanthraquinone (B31358) is a common starting material. This precursor is typically synthesized from anthraquinone-1,8-disulfonic acid by reaction with reagents like sodium chlorate. prepchem.com This multi-step process first introduces sulfonic acid groups, which are then displaced by halogens, providing the necessary reactive handles for the subsequent thioetherification step.
Another viable precursor is 1,8-dinitroanthraquinone . The nitro groups are strongly electron-withdrawing, which activates the aromatic ring for nucleophilic attack, and they can function as leaving groups in such reactions. The synthesis of diaminoanthraquinones from dinitroanthraquinones demonstrates the lability of the nitro group under certain nucleophilic conditions. google.com
The choice of precursor is critical as it dictates the reaction conditions required for the subsequent introduction of the phenylthio moieties. The general approach involves reacting these activated anthraquinone derivatives with a sulfur-based nucleophile, typically thiophenol or its corresponding salt. A parallel synthesis for the 1,5-isomer, 1,5-bis(phenylthio)anthraquinone , is achieved by reacting 1,5-dichloroanthraquinone (B31372) with mercaptobenzene, illustrating the generality of this precursor strategy. prepchem.com
| Precursor Molecule | Method of Preparation | Subsequent Reaction | Reference |
| 1,8-Dichloroanthraquinone | From anthraquinone-1,8-disulfonic acid and sodium chlorate | Nucleophilic Aromatic Substitution with thiophenolate | prepchem.com |
| 1,8-Dinitroanthraquinone | Nitration of anthraquinone | Nucleophilic Aromatic Substitution with thiophenolate | google.com |
| Anthraquinone-1,8-disulfonic acid | Sulfonation of anthraquinone | Conversion to 1,8-dichloroanthraquinone or other derivatives | prepchem.comgoogle.com |
Catalytic Approaches in Thioetherification Reactions
The core transformation in synthesizing this compound is the formation of two carbon-sulfur bonds at the 1 and 8 positions of the anthraquinone skeleton. This thioetherification can be achieved through several catalytic and non-catalytic pathways.
Transition Metal-Catalyzed Coupling Reactions
Modern organic synthesis increasingly relies on transition metal catalysis to form C-S bonds with high efficiency and selectivity. While classic methods often require harsh conditions, catalytic cycles involving metals like palladium, copper, and nickel offer milder alternatives.
For the synthesis of aryl thioethers, palladium- and nickel-catalyzed cross-coupling reactions are prominent. These methods can be applied to the reaction of an aryl halide (like 1,8-dichloroanthraquinone) with a thiol. However, a significant challenge is the potential for sulfur-containing compounds to poison many transition metal catalysts. nih.gov
Advanced dual catalytic systems, such as the combination of photoredox and nickel catalysis, have emerged as a powerful tool for C-S bond formation. acs.org This approach avoids the need for high temperatures and can exhibit broad functional group tolerance. In a hypothetical application to this compound synthesis, a system using an iridium-based photosensitizer and a nickel cross-coupling catalyst could mediate the reaction between 1,8-dichloroanthraquinone and thiophenol under mild, visible-light irradiation.
Ruthenium-catalyzed C-H activation presents another frontier. This strategy could potentially allow for the direct thioetherification of the anthraquinone C-H bonds at the alpha-positions (1, 8, 4, and 5), bypassing the need to pre-install leaving groups like halogens. colab.ws However, achieving the desired 1,8-regioselectivity over the other alpha-positions would be a significant challenge.
Base-Mediated Nucleophilic Aromatic Substitution Variants
The most established method for synthesizing this compound and its analogs is the base-mediated nucleophilic aromatic substitution (NAS). masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the anthraquinone carbonyl groups sufficiently activates the ring, particularly at the alpha-positions, for attack by a strong nucleophile.
In this reaction, a base such as potassium carbonate or sodium hydroxide (B78521) is used to deprotonate thiophenol, generating the more potent nucleophile, sodium or potassium thiophenolate. prepchem.com This thiophenolate then attacks the carbon atom bearing a leaving group (e.g., a chlorine atom in 1,8-dichloroanthraquinone). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups of the anthraquinone system. masterorganicchemistry.com Subsequent elimination of the leaving group restores the aromaticity and yields the final thioether product.
A documented synthesis for the analogous 1,8-diphenoxy-anthraquinone follows this exact pathway, where 1,8-dichloroanthraquinone is reacted with sodium phenolate. prepchem.com The synthesis of 1,5-bis(phenylthio)anthraquinone similarly employs potassium carbonate as the base to facilitate the reaction between 1,5-dichloroanthraquinone and mercaptobenzene in a polar aprotic solvent like N,N-dimethylformamide (DMF). prepchem.com These examples strongly support the viability and practical application of the NAS mechanism for the target compound.
| Method | Catalyst/Base | Substrates | Key Features | Reference |
| Transition Metal-Catalyzed Coupling | Pd, Ni, or Cu complexes | 1,8-Dihaloanthraquinone + Thiophenol | Milder conditions, but potential for catalyst poisoning. | nih.govacs.org |
| Base-Mediated NAS | K₂CO₃, NaOH | 1,8-Dichloroanthraquinone + Thiophenol | Well-established, cost-effective, avoids transition metals. | prepchem.comprepchem.commasterorganicchemistry.com |
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied to optimize reaction conditions, minimize waste, and utilize more sustainable resources.
One major focus is the replacement of volatile and toxic organic solvents. Research into the synthesis of other anthraquinone derivatives has demonstrated the feasibility of solvent-free reactions, for instance, using solid acid catalysts for Friedel-Crafts reactions. researchgate.net For the NAS synthesis of this compound, exploring high-boiling, recyclable ionic liquids or performing the reaction under solvent-free melt conditions could be greener alternatives to traditional solvents like DMF.
Energy consumption can be reduced by employing alternative energy sources. Visible-light photocatalysis is a prime example of a green energy source. nih.gov An anthraquinone-containing polymeric photosensitizer has been successfully used for the aerobic photooxidation of thioethers, demonstrating that the anthraquinone motif itself can participate in green catalytic cycles. nih.gov This suggests the potential for a self-sensitized or externally-sensitized photocatalytic synthesis of the target compound, which would operate at ambient temperature.
The use of recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as solid acid catalysts or metal catalysts supported on polymers or inorganic materials, can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netcoventry.ac.uk For thioetherification, using a recyclable NAFION® superacid catalyst has been shown to be effective for converting alcohols and thiols into thioethers, offering a metal-free, reusable catalytic system. nih.gov
Stereochemical Control and Regioselectivity in Analogous Syntheses
While this compound itself is achiral, the principles of stereocontrol are crucial when synthesizing more complex, chiral analogs that may have applications in materials science or medicinal chemistry. For instance, total syntheses of complex natural products with a benz[a]anthraquinone skeleton, such as (-)-tetrangomycin, rely heavily on stereoselective reactions like the Diels-Alder reaction to construct the core and control the stereochemistry of substituents. researchgate.netnih.gov If chiral side chains were to be introduced onto the phenylthio groups or the anthraquinone core, asymmetric synthesis methodologies would become paramount.
Of more direct relevance to the synthesis of the title compound is the challenge of regioselectivity . The functionalization of the anthraquinone core must be precisely directed to the 1 and 8 positions. The inherent reactivity of the anthraquinone nucleus favors substitution at the alpha-positions (1, 4, 5, 8) over the beta-positions (2, 3, 6, 7) in many reactions, such as nitration, due to the electronic influence and potential for coordination with the peri-carbonyl groups. colab.ws
However, achieving exclusive 1,8-disubstitution requires careful control. The synthesis almost invariably starts with a precursor that already has the 1,8-substitution pattern, such as anthraquinone-1,8-disulfonic acid or 1,8-dinitroanthraquinone. prepchem.comgoogle.com Attempting a direct double functionalization of unsubstituted anthraquinone would likely lead to a mixture of products, including the 1,5- and 1,4-isomers, making purification difficult. The study of regioselective cleavages in anthraquinone precursors during the biosynthesis of xanthones highlights the subtle enzymatic control that can distinguish between electronically similar positions, a level of control that is challenging to replicate in traditional organic synthesis. nih.govrsc.org Therefore, the regioselectivity is primarily controlled by the design of the starting material.
Spectroscopic and Structural Elucidation Techniques for 1,8 Di Phenylthio Anthraquinone
Vibrational Spectroscopy Applications in Molecular Structure Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. In the case of 1,8-Di(phenylthio)anthraquinone (B24719), the IR spectrum is expected to exhibit characteristic absorption bands. The most prominent of these would be the stretching vibrations of the carbonyl (C=O) groups of the anthraquinone (B42736) core. For anthraquinone itself, these bands appear around 1675 cm⁻¹. In substituted anthraquinones, the position of these bands can shift depending on the nature and position of the substituents. For instance, in 1,8-dichloro anthraquinone, the carbonyl stretch vibration is observed at 1676 cm⁻¹. researchgate.net
The presence of the phenylthio substituents would introduce additional characteristic bands. The C-S stretching vibrations are typically weak and appear in the region of 710-570 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl rings and the anthraquinone moiety would be observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would give rise to strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1670 - 1680 |
| Aromatic C=C | Stretching | ~1600 - 1450 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aromatic C-H | Out-of-plane Bending | ~900 - 675 |
| C-S | Stretching | ~710 - 570 |
This table is predictive and based on characteristic vibrational frequencies of similar functional groups and compounds.
Advanced Nuclear Magnetic Resonance Spectroscopy for Thioether Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR would provide crucial information for this compound.
In the ¹H NMR spectrum, the protons on the anthraquinone core and the phenyl rings would give rise to signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (multiplicity, coupling constants) would allow for the assignment of each proton, confirming the 1,8-substitution pattern. For comparison, the aromatic protons of the parent anthraquinone molecule resonate at approximately δ 7.83 and 8.34 ppm in CDCl₃. chemicalbook.com The protons of the phenylthio groups would also appear in the aromatic region, and their chemical shifts would be influenced by the electron-donating or -withdrawing nature of the sulfur atom.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the anthraquinone skeleton are characteristically downfield, typically appearing around δ 180-190 ppm. researchgate.net The carbons of the aromatic rings would resonate in the δ 120-150 ppm range. The carbon atoms directly bonded to the sulfur atoms (C-S) would have their chemical shifts influenced by the thioether linkage. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the phenylthio groups to the 1 and 8 positions of the anthraquinone core. researchgate.netconicet.gov.ar
Expected ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~180 - 190 |
| Aromatic (C-S) | ~130 - 145 |
| Other Aromatic (C) | ~120 - 140 |
This table is predictive and based on typical chemical shifts for similar carbon environments.
Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₆H₁₆O₂S₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of two sulfur atoms would also result in a characteristic isotopic pattern for the molecular ion peak, with the (M+2) peak having a higher relative abundance than expected for a compound containing only carbon, hydrogen, and oxygen.
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the phenylthio groups, either as radicals (•SPh) or neutral molecules (PhSH), and the characteristic loss of carbon monoxide (CO) from the quinone moiety. The fragmentation of anthraquinone itself typically shows prominent peaks corresponding to the successive loss of two CO molecules. chemicalbook.com Analysis of these fragmentation pathways can help to confirm the presence of the anthraquinone core and the thioether substituents. nih.gov
Predicted Key Mass Fragments for this compound
| Fragment Ion | Proposed Structure/Loss |
| [M]⁺ | Molecular Ion |
| [M - SPh]⁺ | Loss of a phenylthio radical |
| [M - PhSH]⁺ | Loss of thiophenol |
| [M - 2SPh]⁺ | Loss of both phenylthio radicals |
| [M - CO]⁺ | Loss of a carbonyl group |
| [M - 2CO]⁺ | Loss of both carbonyl groups |
This table represents plausible fragmentation pathways and is for predictive purposes.
X-ray Diffraction Analysis for Solid-State Architectures
Key Structural Parameters Obtainable from X-ray Diffraction
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-S, C-C) |
| Bond Angles | Angles between adjacent bonds |
| Dihedral Angles | Torsional angles, defining the 3D conformation |
| Intermolecular Contacts | Non-covalent interactions between molecules in the crystal |
Chiroptical Spectroscopic Investigations
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. Based on the structure of this compound, it is not inherently chiral. However, restricted rotation around the C-S bonds could potentially lead to atropisomerism, where the molecule could exist as a pair of non-superimposable conformers (enantiomers). If such stable atropisomers exist and can be resolved, they would be optically active and could be studied by chiroptical spectroscopy.
The CD spectrum of such a chiral derivative would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The study of axially chiral biaryl compounds is a well-established field, and similar principles could apply to this compound if atropisomerism is present. conicet.gov.ar However, without experimental evidence of stable atropisomers, any discussion of chiroptical properties remains speculative.
Theoretical and Computational Chemistry of 1,8 Di Phenylthio Anthraquinone
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,8-di(phenylthio)anthraquinone (B24719), offering a detailed picture of its electronic landscape.
Density Functional Theory (DFT) for Ground State Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to the study of anthraquinone (B42736) derivatives. researchgate.net For this compound, DFT calculations are crucial for determining its optimized molecular geometry, electronic properties, and vibrational frequencies in the ground state.
By employing various functionals, such as B3LYP or PBE0, with an appropriate basis set like 6-31G(d,p), researchers can obtain a detailed understanding of the molecule's structural parameters. researchgate.net These calculations typically reveal a non-planar geometry, with the phenylthio groups twisted relative to the anthraquinone core. This twisting is a result of the steric hindrance between the phenyl rings and the carbonyl groups of the anthraquinone moiety.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters derived from DFT calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. In this compound, the HOMO is generally localized on the electron-rich phenylthio substituents, while the LUMO is predominantly centered on the electron-accepting anthraquinone core. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor system and has significant implications for the molecule's photophysical properties. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Value (Illustrative) | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | -3.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 2.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Note: The values presented in this table are illustrative and representative of typical data obtained from DFT calculations for similar anthraquinone derivatives. Actual values would be dependent on the specific level of theory and basis set used.
Time-Dependent DFT (TD-DFT) for Excited State Dynamics
To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as absorption spectra and the energies of singlet and triplet excited states. mdpi.comnih.gov
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-visible spectrum. For this compound, the lowest energy absorption band is typically attributed to an intramolecular charge transfer (ICT) transition from the HOMO (on the phenylthio groups) to the LUMO (on the anthraquinone core). nih.gov
Furthermore, TD-DFT is instrumental in investigating the pathways of energy dissipation from the excited state, including fluorescence and intersystem crossing to the triplet state. The energy of the lowest triplet excited state (T1) is a crucial parameter, as it determines the potential for photosensitization and the generation of reactive oxygen species. nih.gov Benchmark studies on anthraquinone compounds have shown that the choice of functional can influence the accuracy of the calculated phosphorescence energies. mdpi.com
Table 2: Illustrative TD-DFT Calculated Excited State Properties of this compound
| Property | Value (Illustrative) | Description |
| λmax (S0 → S1) | 450 nm | Wavelength of maximum absorption for the lowest energy electronic transition. |
| Oscillator Strength (f) | 0.25 | A measure of the probability of the S0 → S1 transition. |
| S1 Energy | 2.75 eV | Energy of the first singlet excited state. |
| T1 Energy | 2.10 eV | Energy of the lowest triplet excited state. |
Note: The values in this table are illustrative and represent typical data obtained from TD-DFT calculations for similar donor-acceptor anthraquinone systems.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a larger ensemble of molecules and their interactions over time. rsc.org For this compound, MD simulations are particularly useful for understanding its behavior in different environments, such as in solution or in the solid state. mdpi.comrsc.org
In these simulations, the atoms are treated as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the system.
MD simulations can be used to investigate:
Solvation: How solvent molecules arrange around a this compound molecule and how this affects its conformation and properties.
Aggregation: The tendency of this compound molecules to self-assemble in solution, which can significantly impact its photophysical behavior.
Conformational Dynamics: The flexibility of the phenylthio groups and the anthraquinone core, and the transitions between different conformations.
These simulations provide a bridge between the microscopic world of quantum mechanics and the macroscopic properties of the material.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov While direct QSAR studies on this compound may be limited, the principles of QSAR are highly relevant for the design of new anthraquinone derivatives with desired properties. youtube.com
In a typical QSAR study involving anthraquinone derivatives, a set of molecules with known activities (e.g., as enzyme inhibitors) is used to build a model. nih.gov The model is based on a set of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
By using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model can be developed that can predict the activity of new, untested compounds. This allows for the virtual screening of large libraries of molecules and the rational design of new derivatives with enhanced properties. For instance, QSAR models could be used to guide the synthesis of this compound analogues with improved light-harvesting capabilities or specific biological activities.
Computational Predictions of Reactivity and Mechanistic Pathways
Computational chemistry provides powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its chemical transformations. purdue.edunih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies.
DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. For example, the distribution of the electrostatic potential can highlight regions of high or low electron density, which are prone to reaction.
Furthermore, computational methods can be used to study the mechanisms of photochemical reactions. For instance, by calculating the energy profiles for different reaction pathways from the excited state, it is possible to determine the most favorable mechanism for processes such as photoinduced electron transfer or photosensitization. These computational insights are invaluable for understanding the stability and degradation pathways of the molecule, as well as for designing new applications based on its photochemical reactivity. purdue.edu
Applications of 1,8 Di Phenylthio Anthraquinone in Advanced Materials Science
Organic Semiconductors and Charge Transport Phenomena
The introduction of sulfur-containing substituents, such as the phenylthio groups in 1,8-Di(phenylthio)anthraquinone (B24719), is a well-established strategy for enhancing the performance of organic semiconductors. These groups can improve intermolecular interactions and charge transport properties. The inherent redox activity of the anthraquinone (B42736) core, combined with the modulating effect of the phenylthio substituents, makes this compound a promising candidate for various organic electronic applications. nih.gov
Photovoltaic Applications and Exciton (B1674681) Dynamics
While specific studies on the photovoltaic performance of this compound are not extensively documented in the public domain, the broader class of anthraquinone derivatives has been explored as sensitizers in dye-sensitized solar cells (DSSCs). diva-portal.orgresearchgate.netdiva-portal.org Generally, organic dyes in DSSCs are responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. theaic.org
However, research on some anthraquinone-based dyes has revealed challenges. The strong electron-withdrawing nature of the anthraquinone's carbonyl groups can sometimes hinder efficient electron injection, leading to lower than expected device performance despite strong absorption in the visible spectrum. diva-portal.orgresearchgate.net The performance of this compound in a photovoltaic device would therefore depend on a delicate balance between its light-harvesting capabilities and the electronic interplay between the anthraquinone core and the phenylthio groups.
The dynamics of excitons—bound electron-hole pairs generated by light absorption—are critical. For efficient photocurrent generation, these excitons must diffuse to a donor-acceptor interface and dissociate into free charge carriers. The efficiency of this process is often limited by the exciton diffusion length, which is the average distance an exciton can travel before recombining.
| Parameter | Typical Range for Organic Dyes | Significance in Photovoltaics |
| Light Absorption Range | Visible to Near-IR | Determines the portion of the solar spectrum utilized. |
| Electron Injection Efficiency | Variable | Crucial for converting absorbed photons to charge carriers. diva-portal.orgresearchgate.net |
| Exciton Diffusion Length | 5 - 20 nm | A key factor limiting the thickness and efficiency of the active layer. |
Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Anthracene-based compounds, the parent structure of anthraquinones, are known for their potential in OFETs due to their planar structure, which can facilitate strong intermolecular interactions and efficient charge transport. nih.gov
A key concept in some anthraquinone-based systems is their ability to act as redox-controlled switches. Electrochemical reduction can alter the conjugation pathway from cross-conjugated (low conductance "off" state) to a more linear conjugation (high conductance "on" state), a property that could be explored in advanced OFET architectures. nih.gov
| Property | Desired Characteristic for OFETs | Relevance of this compound |
| Charge Carrier Mobility (µ) | High (typically > 0.1 cm²/Vs) | Phenylthio groups may enhance mobility through S-S interactions. |
| On/Off Ratio | High | The redox-switching potential of the anthraquinone core could be utilized. nih.gov |
| Molecular Packing | Ordered π-stacking | Planar anthraquinone core promotes ordered packing. nih.gov |
Design and Development of Functional Dyes and Pigments
Anthraquinone derivatives are a significant class of synthetic dyes, valued for their brilliant colors and high stability. nih.gov The color of these dyes is determined by the electronic transitions within the molecule, which can be finely tuned by the introduction of various substituent groups.
Chromophoric Properties and Coloration Mechanisms
The color of this compound arises from electronic transitions within its chromophoric system. The anthraquinone core itself is a chromophore, and the phenylthio groups act as auxochromes, modifying the absorption spectrum. These electron-donating groups can induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted anthraquinone, resulting in a colored compound.
The photophysical properties of substituted anthraquinones are influenced by the nature of the substituent. Electron-donating groups generally lead to absorption bands at longer wavelengths. capes.gov.br The interaction between the lone pairs on the sulfur atoms of the phenylthio groups and the π-system of the anthraquinone core is responsible for the observed color.
| Property | Description | Influence of Phenylthio Groups |
| Absorption Maximum (λmax) | Wavelength of maximum light absorption | Expected to be in the visible region, shifted to longer wavelengths compared to unsubstituted anthraquinone. capes.gov.br |
| Molar Absorptivity (ε) | Measure of how strongly a chemical species absorbs light at a given wavelength | Influenced by the probability of the electronic transition. |
| Color | Visual perception of the absorbed and reflected light | Dependent on the position and intensity of the absorption bands in the visible spectrum. |
Photostability and Environmental Durability in Material Integration
A crucial aspect for any functional dye is its photostability—the ability to resist degradation upon exposure to light. Studies on various anthraquinone derivatives have shown that their stability can be influenced by the substituents and the surrounding matrix. rsc.org For instance, the photophysical properties and subsequent photoactivity are linked to the relative positions of the lowest excited singlet and triplet states. capes.gov.br
The photodegradation of some anthraquinone dyes can be partially reversible, a phenomenon known as self-healing. rsc.orgresearchgate.net This process is thought to involve the formation of photodamaged species that can, to some extent, revert to their original state. The specific chemical nature of the substituents plays a critical role in both the rate of degradation and the potential for recovery. The phenylthio groups in this compound are expected to influence its photostability, although specific data is not widely available. The stability of related compounds, such as purpurin (B114267) (1,2,4-trihydroxy-9,10-anthraquinone), has been shown to be highly dependent on the substrate it is adsorbed onto, with materials like TiO2 sensitizing its oxidation. rsc.org
Optoelectronic Device Fabrication and Performance Evaluation
The fabrication of optoelectronic devices using organic materials like this compound often involves techniques such as thermal evaporation or solution processing to create thin, uniform films. The performance of these devices is then evaluated based on a range of parameters specific to the application.
For photovoltaic cells, key performance indicators include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). For OFETs, the primary metrics are the charge carrier mobility, the on/off current ratio, and the threshold voltage.
The successful integration of this compound into such devices would necessitate careful optimization of the device architecture and fabrication processes to maximize its potential as an active material. The choice of adjacent layers, electrode materials, and processing conditions would all play a pivotal role in the final device performance.
Supramolecular Assembly and Self-Assembled Structures
The ability of molecules to spontaneously organize into well-defined, higher-order structures through non-covalent interactions is the foundation of supramolecular assembly. This compound is an exemplary candidate for the construction of such assemblies due to its inherent structural features that promote intermolecular recognition and association. The large, rigid anthraquinone core provides a platform for significant π-π stacking interactions, a driving force for the formation of ordered aggregates. The presence of phenylthio substituents introduces additional sites for non-covalent bonding, including C-H···π interactions and potential sulfur-involved contacts, which can further direct the self-assembly process.
The interplay of these forces allows this compound to form complex supramolecular architectures in both solution and the solid state. The resulting self-assembled structures can exhibit novel photophysical and electronic properties that are distinct from the individual molecules, opening avenues for applications in areas such as organic electronics and sensor technology.
Crystal engineering is a powerful discipline that focuses on the design and synthesis of crystalline solids with desired properties, and it relies heavily on the predictable nature of non-covalent interactions. In the solid state, this compound molecules are expected to arrange themselves to maximize favorable intermolecular contacts, leading to highly ordered crystalline lattices. The study of these interactions is crucial for understanding and predicting the packing motifs and, consequently, the material's properties.
Several types of non-covalent interactions are anticipated to play a significant role in the crystal structure of this compound:
π-π Stacking: The electron-deficient anthraquinone core can interact favorably with the electron-rich phenyl rings of neighboring molecules, as well as with other anthraquinone units. These interactions are a primary driver for the formation of one-dimensional stacks or more complex three-dimensional networks.
C-H···π Interactions: The hydrogen atoms on the phenyl rings can form weak hydrogen bonds with the π-electron clouds of the anthraquinone core or adjacent phenyl groups. These directional interactions contribute to the stability and specificity of the crystal packing.
While a specific crystal structure for this compound is not publicly available, the principles of crystal engineering suggest that a rich variety of packing motifs can be achieved by subtly modifying the substitution pattern or crystallization conditions. The understanding of these non-covalent interactions is paramount for the rational design of new materials based on this versatile molecular building block.
| Interaction Type | Description | Potential Role in Crystal Packing |
| π-π Stacking | Attraction between aromatic rings. | Formation of columnar stacks and layered structures. |
| C-H···π Interactions | Weak hydrogen bond between a C-H bond and a π-system. | Directional control of molecular orientation. |
| S···π Interactions | Interaction between a sulfur atom and a π-system. | Fine-tuning of intermolecular distances and packing efficiency. |
| S···O Interactions | Interaction between a sulfur atom and an oxygen atom. | Stabilization of specific molecular conformations and packing arrangements. |
The development of materials that can change their properties in response to external stimuli is a major goal in materials science. The thioether linkages in this compound offer a promising handle for the design of such responsive materials. Thioethers are known to be susceptible to oxidation, a chemical transformation that can be triggered by various stimuli, including chemical oxidants or electrochemical potential.
The oxidation of the sulfur atoms in this compound to sulfoxides or sulfones would dramatically alter the electronic properties and steric profile of the molecule. This change, in turn, can disrupt the delicate balance of non-covalent interactions that govern the self-assembled state, leading to a macroscopic change in the material's properties. For instance, a material composed of self-assembled this compound could potentially disassemble or reorganize upon oxidation, leading to a change in its color, fluorescence, or conductivity.
This stimulus-responsive behavior could be harnessed for a variety of applications:
Chemical Sensors: A material that changes its optical or electronic properties upon exposure to an oxidizing agent could serve as a highly sensitive and selective sensor.
Smart Coatings: Coatings that change their properties in response to environmental triggers could be developed for applications such as corrosion protection or self-healing surfaces.
Drug Delivery: The disassembly of a self-assembled nanostructure triggered by a specific chemical stimulus could be used for the controlled release of an encapsulated cargo.
The reversibility of the thioether oxidation-reduction cycle could also be exploited to create materials with switchable properties. While the reduction of sulfoxides and sulfones back to thioethers can be challenging, the development of efficient and reversible redox cycles is an active area of research. The successful implementation of such a cycle in a material based on this compound would pave the way for the creation of truly dynamic and adaptive materials.
Mechanistic Investigations of 1,8 Di Phenylthio Anthraquinone in Biological Systems
Cellular Pathway Perturbations and Molecular Signaling
The introduction of foreign compounds like 1,8-di(phenylthio)anthraquinone (B24719) can cause significant perturbations in cellular pathways and molecular signaling cascades. While specific studies on this particular compound are limited, research on other anthraquinone (B42736) derivatives provides insights into the potential mechanisms. A common pathway affected by anthraquinones involves the generation of reactive oxygen species (ROS). researchgate.netmdpi.com This increase in ROS can trigger oxidative stress, which in turn activates various signaling pathways. mdpi.com
One of the key pathways activated by ROS is the c-Jun N-terminal kinase (JNK) pathway. mdpi.com The activation of the ROS/JNK signaling cascade has been observed to induce apoptosis in cancer cells. mdpi.com This process often involves the release of cytochrome c from the mitochondria, which then activates the caspase cascade, ultimately leading to programmed cell death. mdpi.com
In addition to the ROS/JNK pathway, anthraquinones can influence other critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. mdpi.com The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is another known target of some anthraquinones like emodin. mdpi.com Upon activation, AhR translocates to the nucleus and modulates the expression of genes involved in various biological responses. mdpi.com The specific effects of this compound on these pathways would be dependent on its unique structure and how it is recognized by cellular components.
Structure-Activity Relationships Governing Biological Outcomes
The biological activity of anthraquinones is intrinsically linked to their chemical structure. frontiersin.org The nature, number, and position of substituent groups on the anthraquinone core play a critical role in determining their efficacy and selectivity. frontiersin.org For instance, the presence and location of hydroxyl (-OH) groups can significantly impact the antifouling activity of anthraquinones against marine bacteria. frontiersin.org Studies have shown that hydroxyl groups at the C-2 and C-4 positions can enhance biofilm adhesion inhibition, while their absence or presence at other positions can lead to a marked decrease in activity. frontiersin.org
Antimicrobial Efficacy and Underlying Mechanisms (e.g., against specific pathogens like Borrelia burgdorferi persisters)
The bacterium Borrelia burgdorferi, the causative agent of Lyme disease, has the ability to form persister cells that are tolerant to conventional antibiotic treatments. nih.govscienceopen.com This phenomenon is a significant challenge in the effective treatment of Lyme disease and can lead to post-treatment Lyme disease syndrome. scienceopen.comresearchgate.net These persister cells are not resistant mutants but are in a dormant, metabolically reduced state that allows them to survive high concentrations of bactericidal antibiotics. nih.gov
Some studies have explored drug libraries to identify compounds with activity against B. burgdorferi persisters. nih.govnih.gov For example, mitomycin C has been shown to be effective in eradicating B. burgdorferi persisters in vitro. nih.gov The search for novel therapeutic agents often involves screening diverse chemical scaffolds, and anthraquinone derivatives represent a promising class of compounds. The unique structure of this compound could potentially offer a novel mechanism of action against these persistent bacterial forms, for instance, by targeting pathways essential for their survival that are not affected by current antibiotics. frontiersin.org Further research is needed to evaluate its specific activity against B. burgdorferi persisters and to elucidate its underlying mechanism.
Emerging Research Directions and Future Perspectives for 1,8 Di Phenylthio Anthraquinone
Integration into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials is a rapidly advancing field, aiming to combine the distinct properties of organic molecules (like processability and tailored electronic properties) with the robustness and stability of inorganic frameworks. 1,8-Di(phenylthio)anthraquinone (B24719), known commercially as the dye C.I. Solvent Yellow 163, has been investigated as a key component in such hybrid systems.
Recent research has focused on incorporating this anthraquinone (B42736) derivative into ethylene-propylene (EPM) polymer composites alongside natural, plant-based dyes like quercetin. nih.govmdpi.com The goal of these studies is to create novel materials for applications such as intelligent packaging, where changes in the material's color could indicate degradation or changes in environmental conditions. nih.govmdpi.comresearchgate.net In these composites, the anthraquinone dye contributes to the material's stability and optical properties. Examination of these hybrid composites after accelerated aging tests (thermo-oxidation and weathering) showed that the combination of synthetic anthraquinone dyes and natural dyes can lead to enhanced resistance against oxidizing agents and greater thermal stability in the final polymer product. nih.govmdpi.comresearchgate.net This suggests that this compound can play a crucial role in developing more durable and environmentally responsive polymers.
While direct integration of this compound into inorganic frameworks like metal-organic frameworks (MOFs) or periodic mesoporous organosilicas (PMOs) is a less explored area, the precedent set by similar molecules is strong. For example, materials based on titanium dioxide nanoparticles have been hybridized with various dihydroxyanthraquinones, photosensitizing the semiconductor to visible light for photocatalytic applications. researchgate.net This points to the potential for this compound, with its unique electronic and optical properties, to be incorporated into such inorganic hosts to create functional materials for electronics or photocatalysis.
Table 1: Properties of Hybrid Polymer Composites Containing Anthraquinone Dyes
| Composite System | Key Components | Observed Outcome | Potential Application |
|---|---|---|---|
| EPM Hybrid Composite | Ethylene-propylene (EPM), Quercetin (natural dye), C.I. Solvent Yellow 163 (this compound), C.I. Solvent Red 207 | Improved resistance to thermo-oxidative and climatic aging; enhanced thermal stability; fungistatic activity. nih.govmdpi.comresearchgate.net | Intelligent packaging materials, aging indicators. nih.govmdpi.com |
Advanced Catalysis and Reaction Medium Development
The anthraquinone core is well-known for its redox activity, serving as a redox catalyst in various industrial processes. wikipedia.org For instance, 9,10-anthraquinone is used as a catalyst in the alkaline pulping process for papermaking, where it oxidizes polysaccharides to protect them from degradation. wikipedia.org Furthermore, certain alkyl-anthraquinones are vital catalysts in the industrial production of hydrogen peroxide. wikipedia.org
While specific research detailing this compound as a catalyst is limited, its structural features suggest significant potential. The electron-rich sulfur atoms of the phenylthio groups can modulate the electron density and redox potential of the anthraquinone core. This tuning could be harnessed for specific catalytic transformations. The compound's established role in materials science points to its stability, a crucial trait for a reusable catalyst. ontosight.ai Future research could explore its efficacy as a photoredox catalyst, where its ability to absorb light could be used to drive chemical reactions, analogous to other organic dyes used in catalysis.
Chemo- and Biosensor Applications
Chemosensors are molecules designed to detect specific analytes, like metal ions or anions, by producing a measurable signal, such as a change in color or fluorescence. researchgate.netresearchgate.net The anthraquinone scaffold has been widely used as the core signaling unit in such sensors. researchgate.netscispace.compcbiochemres.com The general principle involves an anthraquinone derivative that, upon binding to a target analyte, experiences a change in its electronic structure, leading to a distinct optical response.
Research has demonstrated numerous anthraquinone-based sensors for various ions:
For Metal Ions: A turn-on fluorescent chemosensor based on a 1,8-disubstituted anthraquinone framework demonstrated high selectivity for detecting Zn(II) and Cd(II) ions with low detection limits. rsc.org
For Anions: Other anthraquinone derivatives have been designed to selectively detect anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) through mechanisms such as intermolecular charge transfer (ICT) or deprotonation, resulting in a visible color change or a turn-on fluorescent response. researchgate.netresearchgate.net Imidazoanthraquinone-based sensors have also shown high selectivity for F⁻, CN⁻, and OH⁻ ions. pcbiochemres.com
Table 2: Examples of Anthraquinone-Based Chemosensors
| Sensor Type | Target Analyte | Sensing Mechanism | Reported Signal |
|---|---|---|---|
| 1,8-disubstituted anthraquinone | Zn(II), Cd(II) | Photoinduced Electron Transfer (PET) | Fluorescence enhancement (turn-on). rsc.org |
| Anthraquinone appended oxacalix scispace.comarene | F⁻ | Intermolecular Charge Transfer (ICT) | Fluorescence quenching. researchgate.net |
| Anthraquinone-based imine probe | CN⁻ | - | Color change (orange to pink) and fluorescence enhancement. researchgate.net |
| Imidazoanthraquinone-triarylamine | F⁻, CN⁻, OH⁻ | Deprotonation | Colorimetric and optical response. pcbiochemres.com |
Sustainable Synthesis and Circular Economy Considerations
The principles of green chemistry and the circular economy focus on designing processes that minimize waste, reduce the use of hazardous substances, and create products that are durable and reusable. The synthesis of this compound offers avenues for applying these principles. A common synthetic route involves the reaction of 1,8-dichloroanthraquinone (B31358) with thiophenol. ontosight.ai Research into analogous reactions, such as the synthesis of other thio-anthraquinone derivatives, has utilized ethylene (B1197577) glycol as a solvent, which is a more benign option than many traditional organic solvents. lew.ro
To further align with sustainable practices, future research could explore novel solvent systems. For example, deep eutectic solvents, which are a class of ionic liquids, have been shown to be effective and environmentally friendly media for reactions like the bromination of anthraquinone derivatives. liberty.edu Adopting such solvent systems for the synthesis of this compound or its precursors could significantly reduce the environmental footprint of its production.
From a circular economy perspective, which aims to design waste out of systems, the application of this compound is also relevant. Its incorporation into durable hybrid polymer composites that resist degradation extends the functional life of the product, a key goal of the circular economy. nih.govresearchgate.net By designing both a sustainable synthesis route and a long-lasting final product, this compound can be a model compound for the integration of green chemistry into a circular materials economy.
Synergistic Effects in Multi-Component Systems
Synergy, where the combined effect of multiple components is greater than the sum of their individual effects, is a key strategy for developing advanced materials. Research on this compound has provided a clear example of this principle in action.
In hybrid polymer composites, the combination of this compound (C.I. Solvent Yellow 163) with a natural flavonoid dye (quercetin) within an ethylene-propylene matrix resulted in materials with significantly improved properties. nih.govmdpi.com Specifically, these multi-component composites demonstrated better resistance to thermo-oxidative and climatic aging than composites containing only individual components. nih.govmdpi.comresearchgate.net This synergistic interaction enhances the durability and stability of the polymer, making it more suitable for demanding applications like long-lasting packaging. nih.govresearchgate.net
This principle is also observed in other anthraquinone systems. For example, the anthraquinone rhein (B1680588) exhibits synergistic antibacterial activity when combined with other natural compounds like myricetin (B1677590) or with the antibiotic metronidazole. nih.gov These findings underscore a promising research direction: the deliberate design of multi-component systems featuring this compound to achieve enhanced performance in materials science, catalysis, or even therapeutics. Future work could explore its synergistic effects with other functional molecules in photoredox systems, sensor arrays, or advanced composites.
Q & A
Basic Research Questions
Q. What are the primary applications of 1,8-dihydroxyanthraquinone (danthron) in academic research?
- Answer : Danthron is utilized in diverse research areas:
- Biosorption : Removal of anthraquinone dyes from wastewater using fungal biomass (e.g., Aspergillus oryzae), achieving >97% efficiency under optimized pH (3.0) and biomass concentration (3.0 g/L) .
- Neuroprotection : In vitro studies demonstrate its efficacy against beta-amyloid (25-35)-induced neurotoxicity by modulating mitochondrial permeability and caspase cascades .
- Anticancer Research : Induces apoptosis in gastric cancer cells via Bax-triggered pathways and DNA damage .
- Fluorescent Sensors : Acts as a fluorophore in anion recognition (e.g., selective F⁻ detection via 1:1 complex formation) .
Q. How is 1,8-dihydroxyanthraquinone characterized for structural and purity analysis?
- Answer : Key methods include:
- HPLC : Quantification using C18 columns with UV detection at 500 nm, validated via external standards .
- FTIR : Identifies functional groups (e.g., C=O, O–H) and adsorption-induced spectral shifts (e.g., 1,642 cm⁻¹ peak shifts post-biosorption) .
- SEM : Reveals morphological changes in biomass (e.g., porous to compact structures post-adsorption) .
- NMR/Elemental Analysis : Confirms synthetic derivatives (e.g., fluorophore-receptor complexes) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing danthron biosorption using fungal biomass?
- Answer : Critical variables include:
- pH : Optimal at 3.0 due to non-ionized hydroxyl groups enhancing adsorption; ionization above pH 3 reduces efficiency .
- Contact Time : Adsorption occurs in three stages: rapid uptake (0–30 min), gradual saturation (30–90 min), and equilibrium (>90 min) .
- Biomass Concentration : Increased biomass (0.6–3.0 g/L) linearly improves removal rate (31–88%), but excess biomass (>3.0 g/L) causes site redundancy .
- Isotherm Models : Langmuir (R² > 0.99) better fits data than Freundlich, indicating monolayer adsorption .
Q. How can contradictions in pH-dependent adsorption efficiency be resolved?
- Answer : Discrepancies arise from ionization states of danthron and biomass surface charge. At pH < 3, danthron remains neutral, while biomass is positively charged, enabling electrostatic interactions. Above pH 3, danthron ionizes (negative charge), reducing affinity for negatively charged biomass . Methodological reconciliation involves:
- Zeta Potential Analysis : To quantify surface charge dynamics.
- Comparative Studies : Testing across fungal strains with varying isoelectric points.
Q. What methodological approaches validate the pseudo-second-order kinetic model in danthron biosorption?
- Answer :
- Model Fitting : Compare experimental equilibrium adsorption capacity (qₑ) with calculated values. Pseudo-second-order yields higher R² (>0.99) vs. pseudo-first-order (R² < 0.97) .
- Rate Constant Calculation : Derived from slope/intercept of t/qₜ vs. t plots. For A. oryzae, k₂ = 0.0014 g·mg⁻¹·min⁻¹ at 30°C .
- Temperature Dependence : Higher qₑ at 30°C (62.82 mg/g) vs. lower temperatures, indicating endothermic adsorption .
Q. How do FTIR and SEM analyses elucidate the biosorption mechanism?
- FTIR : Post-adsorption shifts (e.g., 1,642 → 1,626 cm⁻¹) confirm interactions between danthron’s hydroxyl groups and biomass ligands (e.g., proteins, polysaccharides) .
- SEM : Pre-adsorption biomass exhibits porous structures (surface area = 45 m²/g); post-adsorption shows dye accumulation in pores and surface compaction .
Q. In neuroprotective studies, what models assess danthron’s efficacy against beta-amyloid toxicity?
- Answer :
- In Vitro Models : SH-SY5Y or primary neuronal cultures treated with beta-amyloid (25-35) to induce cytotoxicity.
- Assays : Caspase-3/9 activation, mitochondrial membrane potential (JC-1 staining), and DNA fragmentation (TUNEL) .
- Dosage : 10–50 µM danthron, with IC₅₀ values validated via MTT assays .
Q. What challenges arise when scaling up danthron biosorption from lab to industrial processes?
- Answer : Challenges include:
- Biomass Availability : Large-scale cultivation of A. oryzae requires cost-effective substrates (e.g., agro-industrial waste) .
- Continuous Flow Systems : Lab batch studies (equilibrium in 90 min) may not translate to dynamic column setups with variable flow rates .
- Regeneration : Repeated adsorption-desorption cycles reduce biomass efficiency by 15–20% due to structural degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
